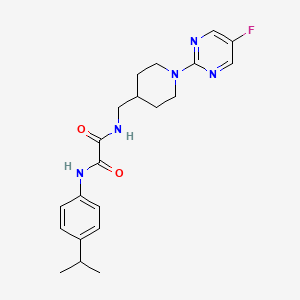

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide

Description

N1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide is a substituted oxalamide derivative characterized by a 5-fluoropyrimidine moiety linked to a piperidine ring and a 4-isopropylphenyl group.

Properties

IUPAC Name |

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN5O2/c1-14(2)16-3-5-18(6-4-16)26-20(29)19(28)23-11-15-7-9-27(10-8-15)21-24-12-17(22)13-25-21/h3-6,12-15H,7-11H2,1-2H3,(H,23,28)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATXICHRHBMFLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 400.43 g/mol. The structure includes a fluoropyrimidine moiety , a piperidine ring , and an oxalamide group , which contribute to its diverse biological activities.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, including:

- Enzymes : Potential inhibition or modulation of enzyme activity related to metabolic pathways.

- Receptors : Possible agonistic or antagonistic effects on neurotransmitter or immune receptors.

- Signaling Pathways : Influence on pathways involved in cell proliferation, apoptosis, and immune responses.

Biological Activity

Research highlights the following biological activities associated with this compound:

- Anticancer Activity : Studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

- Immunomodulatory Effects : The compound may enhance or suppress immune responses, making it a candidate for treating autoimmune diseases or enhancing vaccine efficacy.

- Neuroprotective Properties : Preliminary research indicates potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 18 | Inhibition of metabolic pathways |

In Vivo Studies

Animal model studies have shown promising results regarding the immunomodulatory effects of the compound. For instance:

- Model : Mice with induced autoimmune conditions.

- Outcome : Treatment with the compound resulted in reduced inflammation markers and improved survival rates.

Case Studies

- Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that this compound showed tolerable safety profiles and preliminary efficacy in tumor reduction.

- Case Study 2 : Research on its neuroprotective effects indicated that the compound could reduce oxidative stress markers in models of Alzheimer's disease, suggesting its potential as a therapeutic agent in neurodegeneration.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Antiviral Oxalamides

describes oxalamides (e.g., 13 , 14 , 15 ) with thiazole or pyrrolidine cores and 4-chlorophenyl groups. These compounds exhibit moderate HIV entry inhibition, with 13 showing 36% yield and 90% HPLC purity. In contrast, the target compound’s fluoropyrimidine-piperidine scaffold may improve target specificity (e.g., kinase or protease inhibition) but lacks direct antiviral data. The 4-isopropylphenyl group likely enhances metabolic stability compared to 4-chlorophenyl analogues, which are prone to oxidative dehalogenation .

Anticancer Oxalamides

Compounds 1c, 2c, and 3c () feature fluorophenyl and trifluoromethyl groups, with 1c showing kinase inhibition (Regorafenib analogue). However, its piperidine linker may reduce cytotoxicity compared to 1c’s rigid aromatic backbone .

Flavoring and Metabolic Stability

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, ) is a flavoring agent with a NOEL of 100 mg/kg/day in rats. The target compound’s 4-isopropylphenyl group may reduce metabolic hydrolysis compared to S336’s dimethoxybenzyl group, as bulky substituents often hinder enzymatic degradation. However, its fluoropyrimidine core could introduce toxicity risks absent in flavoring oxalamides .

Q & A

Q. What synthetic routes are recommended for synthesizing N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Coupling reactions : Use carbodiimides (e.g., DCC) or activating agents (e.g., HOBt) to form the oxalamide core .

Functional group introduction : React 5-fluoropyrimidine with piperidin-4-ylmethyl intermediates under controlled pH (6.5–7.5) and temperature (40–60°C) to ensure regioselectivity .

Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization to achieve >95% purity .

Q. How can the compound’s molecular structure be validated?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (1H/13C) to confirm proton environments and carbon frameworks .

- X-ray crystallography to resolve 3D conformation and intermolecular interactions .

- High-resolution mass spectrometry (HRMS) for exact mass verification .

Q. Which solvents and conditions are optimal for its synthesis?

- Methodological Answer :

- Polar aprotic solvents (DMF, DMSO) for coupling reactions .

- Inert atmosphere (N2/Ar) to prevent oxidation of sensitive intermediates .

- Avoid protic solvents (e.g., H2O) during amide bond formation to minimize hydrolysis .

Q. What preliminary biological targets are associated with this compound?

- Methodological Answer :

- Kinases or GPCRs : Screen using fluorescence polarization or surface plasmon resonance (SPR) due to the fluoropyrimidine moiety’s affinity for ATP-binding pockets .

- Enzyme inhibition assays : Test against serine/threonine kinases (e.g., CDK2) using radiometric or luminescent assays .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coats, and goggles .

- Ventilation : Use fume hoods to avoid aerosol exposure .

- Waste disposal : Partner with authorized hazardous waste services for incineration .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DOE) : Vary temperature, solvent ratios, and catalyst loadings to identify optimal conditions .

- Continuous flow reactors : Improve efficiency and reduce side reactions compared to batch processes .

- Catalyst screening : Test Pd/C or nickel-based catalysts for hydrogenation steps .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay validation : Replicate studies using standardized protocols (e.g., IC50 determination with positive controls) .

- Purity verification : Confirm compound integrity via HPLC and elemental analysis to rule out degradation .

- Orthogonal assays : Compare results from SPR, ELISA, and cell-based assays to identify artifacts .

Q. What computational approaches predict binding modes and selectivity?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Model interactions with kinase domains using crystal structures from the PDB .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

- Quantum mechanical calculations (DFT) : Study electronic effects of the 5-fluoropyrimidine group on binding affinity .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- Substituent variation : Replace the 4-isopropylphenyl group with halogenated or electron-withdrawing analogs to modulate lipophilicity .

- Piperidine modifications : Introduce methyl or sulfonyl groups to the piperidin-4-ylmethyl moiety and assess pharmacokinetics .

- Bioisosteric replacement : Swap the oxalamide linker with urea or sulfonamide groups to evaluate potency .

Q. How to assess stability under physiological conditions?

- Methodological Answer :

- Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- pH-dependent studies : Test solubility and stability in buffers (pH 1.2–7.4) simulating gastrointestinal and plasma environments .

- Mass spectrometry : Identify degradation products (e.g., hydrolyzed oxalamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.